Benzene, (4-pentenylthio)-
Description
"Benzene, (4-pentenylthio)-" is a benzene derivative featuring a sulfur atom bonded to a 4-pentenyl chain (CH₂=CHCH₂CH₂CH₂S-) at the para position of the aromatic ring. This compound belongs to the class of thioethers (sulfides), where the sulfur atom bridges the benzene ring and an aliphatic chain. The 4-pentenyl group introduces a terminal double bond, which may influence reactivity, solubility, and applications in organic synthesis or materials science.
Properties
CAS No. |
4285-51-2 |
|---|---|
Molecular Formula |
C11H14S |
Molecular Weight |
178.30 g/mol |
IUPAC Name |
pent-4-enylsulfanylbenzene |
InChI |
InChI=1S/C11H14S/c1-2-3-7-10-12-11-8-5-4-6-9-11/h2,4-6,8-9H,1,3,7,10H2 |
InChI Key |
CMMOKSBIRVVDHL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCSC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
a) 4-Tert-butyldiphenyl sulfide
- Structure : Benzene ring substituted with a tert-butyl group and a phenylthio group.
- CAS No.: 105854-98-6 .
- Key Features: The bulky tert-butyl group increases steric hindrance, reducing reactivity in electrophilic substitution reactions. The phenylthio group enhances electron density on the aromatic ring due to sulfur’s lone pairs, making it more nucleophilic compared to non-thioethers.
b) Benzene, 1-nitro-4-(phenylthio)
- Structure: Benzene with a nitro (-NO₂) and phenylthio (-SPh) group.
- Key Features : The nitro group is strongly electron-withdrawing, directing electrophilic attacks to meta positions, while the phenylthio group provides moderate electron donation. This combination creates a polarized electronic environment, useful in redox-active materials or intermediates for agrochemicals .
c) Benzene, 1-methoxy-4-(methylthio)
- Structure : Benzene substituted with methoxy (-OCH₃) and methylthio (-SCH₃) groups.
- Key Features : The methoxy group donates electrons via resonance, while the methylthio group donates weakly through inductive effects. This dual substitution pattern may stabilize the ring and influence regioselectivity in further reactions .
d) Benzene, 1-(1-methylethyl)-4-[(4-nitrophenyl)thio]
- Structure : Benzene with an isopropyl group and a 4-nitrophenylthio substituent.
- CAS No.: 62248-45-7 .
Comparative Data Table
*Molecular weight calculated based on structure.
Physicochemical Properties
- Boiling Points : Thioethers generally have higher boiling points than ethers due to sulfur’s larger atomic size and stronger van der Waals forces. For example, 4-tert-butyldiphenyl sulfide likely has a boiling point >250°C, similar to diphenyl sulfide (287°C) .
- Solubility: Aliphatic thioethers (e.g., methylthio derivatives) are more soluble in nonpolar solvents than aromatic thioethers. The pentenyl chain in "Benzene, (4-pentenylthio)-" may improve solubility in organic solvents compared to phenylthio analogs.
- Reactivity : The terminal double bond in the 4-pentenyl chain could participate in addition or polymerization reactions, distinguishing it from saturated analogs like 4-tert-butyldiphenyl sulfide .
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